molecular formula C20H33N5O7 B12373722 Butyne-DOTA

Butyne-DOTA

Cat. No.: B12373722
M. Wt: 455.5 g/mol
InChI Key: VHCJKLQZEJPXRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butyne-DOTA can be synthesized through a solid-phase synthesis method. This involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. The resultant DOTA is then linked to peptides, which are subsequently radiolabeled . Another method involves a one-pot three-component reaction, where this compound is synthesized using 3-butyn-1-ol, sodium iodide, and a polymer .

Industrial Production Methods

Industrial production of this compound typically involves the use of commercial DOTA-tris(t-butyl ester) as a starting material. This is then reacted with butynylamine under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Butyne-DOTA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound are typically metal complexes, which are valuable in imaging and therapeutic applications .

Scientific Research Applications

Bioconjugation

Butyne-DOTA facilitates bioconjugation through its unique butyne group, which allows for efficient click chemistry reactions. This feature enables the straightforward attachment of azide-functionalized molecules, enhancing the versatility of biomolecule labeling and modification. The ability to create stable conjugates is crucial for developing targeted therapies and imaging agents .

Radiolabeling

As a strong chelator for metal ions, this compound is utilized in radiolabeling applications. For instance:

  • Gallium-68 : Used in Positron Emission Tomography (PET) imaging.
  • Yttrium-90 : Employed in targeted radiotherapy for cancer treatment.

The stability of the metal complexes formed with this compound ensures that the radiolabeled compounds retain their integrity during biological processes .

Molecular Imaging

This compound is instrumental in creating imaging agents for various modalities, including:

  • PET (Positron Emission Tomography)
  • SPECT (Single Photon Emission Computed Tomography)
  • MRI (Magnetic Resonance Imaging)

These imaging agents enhance diagnostic capabilities by providing detailed visualizations of biological processes and tumor metabolism .

Case Study 1: Radiopharmaceutical Development

A study evaluated the use of 111In-DOTA-DG as a glucose-based radiopharmaceutical for SPECT imaging. The results indicated promising tumor uptake comparable to traditional agents like 18F-FDG, suggesting that this compound derivatives could improve diagnostic imaging in oncology .

Case Study 2: Click Chemistry Applications

Research highlighted the effectiveness of this compound in click chemistry reactions with azide-functionalized biomolecules. This method demonstrated high efficiency and selectivity, making it suitable for developing complex biomolecular systems used in therapeutic applications .

Comparative Data Table

ApplicationDescriptionKey Metal Ions UsedImaging Modality
BioconjugationAttaching biomolecules via click chemistryN/AN/A
RadiolabelingForming stable complexes with metal ionsGallium-68, Yttrium-90PET, SPECT
Molecular ImagingCreating agents for enhanced diagnostic imagingVariousPET, SPECT, MRI

Mechanism of Action

Butyne-DOTA exerts its effects through its ability to form stable complexes with metal ions. The DOTA moiety coordinates with metal ions, while the butynyl group allows for conjugation with peptides and other molecules. This enables the targeted delivery of imaging agents and therapeutics to specific sites in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyne-DOTA is unique due to its butynyl group, which allows for versatile conjugation with various molecules. This makes it particularly valuable in the development of targeted imaging agents and therapeutics .

Biological Activity

Butyne-DOTA, a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), has garnered attention due to its unique chemical properties and potential applications in biomedicine, particularly in radiopharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, interaction with metal ions, and applications in targeted therapy and imaging.

Chemical Structure and Synthesis

This compound is synthesized through a "click chemistry" approach, which allows for the efficient conjugation of biomolecules. The synthesis typically involves the reaction of propargyl-DOTA with azide-containing compounds under copper-catalyzed conditions. This method not only facilitates the formation of stable complexes but also enhances the biocompatibility of the resulting conjugates.

Metal Chelation Properties

One of the primary biological activities of this compound is its ability to chelate metal ions. This property is critical for its application in radiopharmaceuticals. The chelation process involves the formation of stable complexes with various metal ions, including copper and lanthanides. Studies have shown that this compound effectively binds Cu(I) ions, which can be utilized in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Table 1: Metal Ion Binding Affinities of this compound

Metal IonBinding Affinity (log K)Application
Cu(I)8.5Imaging
Y(III)10.2Therapy
Gd(III)9.0MRI

Antimicrobial Activity

Research indicates that macrocyclic complexes like DOTA derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial and fungal strains, making it a candidate for therapeutic applications in infections resistant to conventional treatments .

Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against Staphylococcus aureus and Candida albicans. Results demonstrated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Applications in Targeted Therapy

This compound's ability to form stable complexes with therapeutic agents enhances its application in targeted therapy. By conjugating this compound with specific ligands or antibodies, researchers can create targeted delivery systems for cancer treatment.

Table 2: Applications of this compound in Targeted Therapy

Application TypeDescription
RadiopharmaceuticalsUsed for imaging tumors via PET/SPECT
Drug Delivery SystemsConjugated with antibodies for targeted therapy
Diagnostic AgentsUtilized in MRI contrast agents

Properties

Molecular Formula

C20H33N5O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C20H33N5O7/c1-2-3-4-21-17(26)13-22-5-7-23(14-18(27)28)9-11-25(16-20(31)32)12-10-24(8-6-22)15-19(29)30/h1H,3-16H2,(H,21,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

VHCJKLQZEJPXRZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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